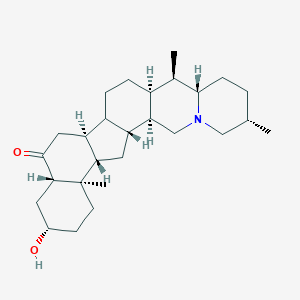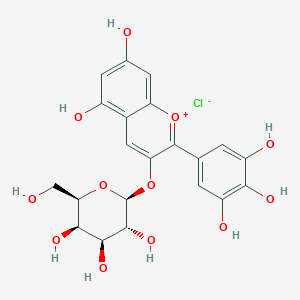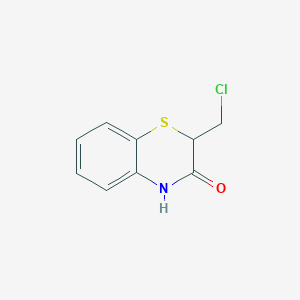![molecular formula C16H21ClN2O2 B150113 N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride CAS No. 139193-94-5](/img/structure/B150113.png)
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is predominantly expressed in the central nervous system (CNS).
作用机制
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR by N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride leads to the influx of calcium ions into the cell, which triggers several downstream signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. These pathways are involved in several physiological processes, including cell survival, synaptic plasticity, and neuroprotection.
生化和生理效应
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of Alzheimer's disease, schizophrenia, depression, and anxiety. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has also been shown to have anti-inflammatory effects in several peripheral tissues, including the lungs and the gut.
实验室实验的优点和局限性
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has several advantages and limitations for lab experiments. One advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride is a selective agonist of the α7 nAChR, which allows for the specific modulation of this receptor subtype. Another advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied in preclinical models of neurological and psychiatric disorders, which allows for the translation of these findings to clinical trials. One limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has a short half-life in vivo, which may limit its therapeutic potential. Another limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has limited solubility in aqueous solutions, which may limit its use in some experimental settings.
未来方向
Several future directions for the study of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride include the development of more potent and selective analogs, the optimization of the pharmacokinetic properties of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, and the translation of the preclinical findings to clinical trials in humans. Another future direction is the investigation of the role of the α7 nAChR in other physiological and pathological processes, including pain, addiction, and cancer. Additionally, the investigation of the potential interactions between N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride and other neurotransmitter systems, such as the glutamatergic and serotonergic systems, may provide new insights into the mechanisms of action of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
合成方法
The synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves several steps, including the preparation of the starting materials, the coupling of the key intermediates, and the final purification of the product. The most commonly used method for the synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves the reaction of 4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenol with N,N-dimethylethylenediamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
科学研究应用
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7 nAChR is involved in several physiological processes, including learning and memory, attention, and sensory processing, and its dysfunction has been implicated in the pathogenesis of several neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of these disorders.
属性
CAS 编号 |
139193-94-5 |
|---|---|
产品名称 |
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
分子式 |
C16H21ClN2O2 |
分子量 |
308.8 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-16(20-17-13)9-6-14-4-7-15(8-5-14)19-11-10-18(2)3;/h4-9,12H,10-11H2,1-3H3;1H/b9-6+; |
InChI 键 |
VDUFLVHEMUAMKV-MLBSPLJJSA-N |
手性 SMILES |
CC1=NOC(=C1)/C=C/C2=CC=C(C=C2)OCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
规范 SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
同义词 |
N,N-dimethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanami ne hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




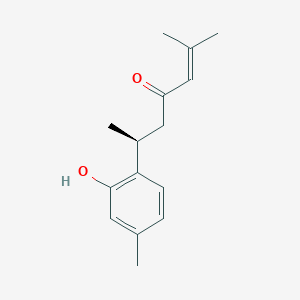
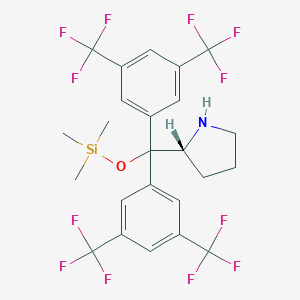
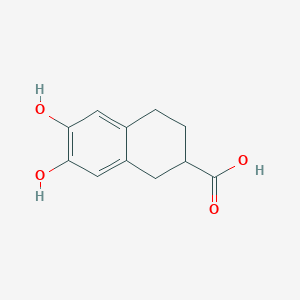
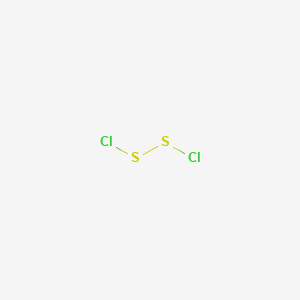
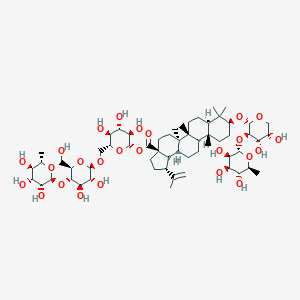
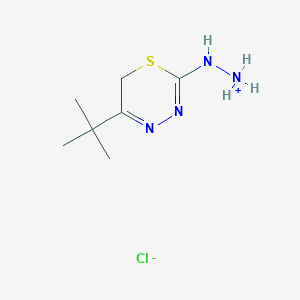
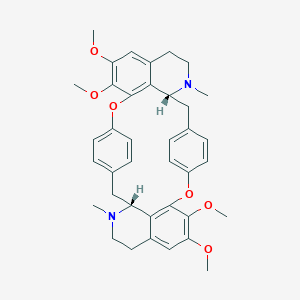
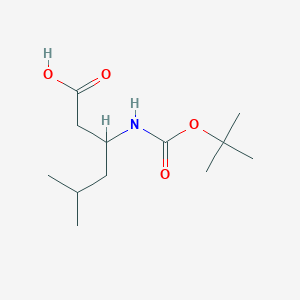
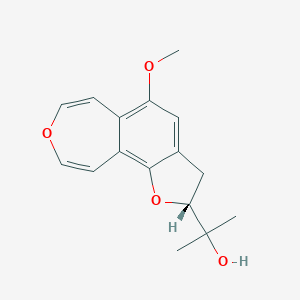
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
